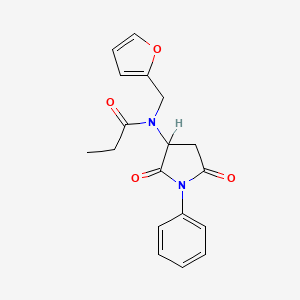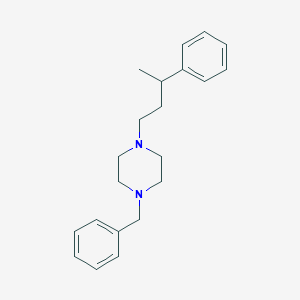![molecular formula C19H32N2O B5102931 1-ethyl-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5102931.png)
1-ethyl-4-[4-(hexyloxy)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-[4-(hexyloxy)benzyl]piperazine, also known as EHB, is a compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential use as a therapeutic agent. EHB is a synthetic compound that has been developed through a series of chemical reactions. It is a white crystalline powder that is soluble in organic solvents.
作用機序
The mechanism of action of 1-ethyl-4-[4-(hexyloxy)benzyl]piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to be responsible for its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects
1-ethyl-4-[4-(hexyloxy)benzyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in mood regulation. 1-ethyl-4-[4-(hexyloxy)benzyl]piperazine has also been shown to reduce the levels of stress hormones such as cortisol, which may contribute to its anxiolytic effects.
実験室実験の利点と制限
1-ethyl-4-[4-(hexyloxy)benzyl]piperazine has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in a laboratory setting. It is also relatively stable and has a long shelf life. However, there are also limitations to its use. 1-ethyl-4-[4-(hexyloxy)benzyl]piperazine has not been extensively studied in humans, and its safety profile is not well understood. It is also a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.
将来の方向性
There are several future directions for research on 1-ethyl-4-[4-(hexyloxy)benzyl]piperazine. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 1-ethyl-4-[4-(hexyloxy)benzyl]piperazine has also been investigated for its potential use in the treatment of addiction and substance abuse disorders. Further research is needed to fully understand the mechanism of action of 1-ethyl-4-[4-(hexyloxy)benzyl]piperazine and its potential therapeutic applications.
Conclusion
In conclusion, 1-ethyl-4-[4-(hexyloxy)benzyl]piperazine is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. It has a wide range of biological activities and has been investigated for its potential use in the treatment of neurological disorders and addiction. While there are limitations to its use, 1-ethyl-4-[4-(hexyloxy)benzyl]piperazine has several advantages as a research tool and represents an exciting area of research for the future.
合成法
The synthesis of 1-ethyl-4-[4-(hexyloxy)benzyl]piperazine involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 4-(hexyloxy)benzaldehyde with ethylamine to form 1-ethyl-4-(4-hexyloxybenzyl)piperazine. This intermediate product is then reacted with acetic anhydride to form the final product, 1-ethyl-4-[4-(hexyloxy)benzyl]piperazine. The synthesis of 1-ethyl-4-[4-(hexyloxy)benzyl]piperazine is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-ethyl-4-[4-(hexyloxy)benzyl]piperazine has been the subject of extensive scientific research due to its potential use as a therapeutic agent. It has been shown to have a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. 1-ethyl-4-[4-(hexyloxy)benzyl]piperazine has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
1-ethyl-4-[(4-hexoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c1-3-5-6-7-16-22-19-10-8-18(9-11-19)17-21-14-12-20(4-2)13-15-21/h8-11H,3-7,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWJOLDYSVNDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CN2CCN(CC2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-(2-methoxyethyl)-2-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5102856.png)

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-diphenylacetamide](/img/structure/B5102887.png)


![N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5102905.png)
![methyl 4-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B5102911.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5102916.png)
![butyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5102923.png)
![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5102937.png)
![2,4-dichloro-6-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5102954.png)
![2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5102975.png)
